![molecular formula C18H11ClN4O4 B2439912 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 920461-17-2](/img/structure/B2439912.png)
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H11ClN4O4 and its molecular weight is 382.76. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticonvulsant Evaluation
Research has been conducted on the synthesis and anticonvulsant evaluation of indoline derivatives, including compounds structurally related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. These compounds have been designed and synthesized to fulfill the structural requirements of pharmacophores and evaluated for their anticonvulsant activities using various models. The most active compounds have shown significant anticonvulsant activity, with one compound emerging as the most effective against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. In silico studies, including molecular docking, have been carried out to establish the molecular interaction of these compounds with Na+ channels and GABAA receptors. The drug likeness properties have also been established through the prediction of pharmacokinetic parameters and distance mapping (Nath et al., 2021).
Pharmacological Evaluation
Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, which shares a structural similarity with the compound . These compounds were synthesized with multifunctional moieties and evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity assessments. The compounds exhibited various degrees of biological activities, with some showing promising results as antibacterial agents (Nafeesa et al., 2017).
Enzyme Inhibition Studies
Further research involved the synthesis of a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, synthesized from various aromatic organic acids. These compounds were evaluated for their enzyme inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, showing relative activity against acetylcholinesterase (Rehman et al., 2013).
Anti-inflammatory and Anti-thrombotic Studies
Another study investigated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives in rats. This research aimed to explore the in-vitro and in-vivo anti-inflammatory activity of these compounds, with some showing potent anti-inflammatory effects. Molecular docking studies were also performed to assess the binding affinity of these compounds towards COX-2, revealing promising results that suggest potential for development in anti-inflammatory pharmaceutical products (Basra et al., 2019).
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4/c19-11-7-5-10(6-8-11)15-21-22-18(27-15)20-14(24)9-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYPKTGCCQJMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.